Cas no 2138044-27-4 (2-{(benzyloxy)carbonylamino}-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid)
2-{(benzyloxy)carbonylamino}-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{(benzyloxy)carbonylamino}-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
- 2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
- EN300-1141068
- 2138044-27-4
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- Inchi: 1S/C16H19N3O4/c1-12-8-17-19(9-12)11-16(2,14(20)21)18-15(22)23-10-13-6-4-3-5-7-13/h3-9H,10-11H2,1-2H3,(H,18,22)(H,20,21)
- InChI Key: NCFFODHEGLHKBS-UHFFFAOYSA-N
- SMILES: OC(C(C)(CN1C=C(C)C=N1)NC(=O)OCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 317.13755610g/mol
- Monoisotopic Mass: 317.13755610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 426
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 93.4Ų
2-{(benzyloxy)carbonylamino}-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1141068-0.05g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid |
2138044-27-4 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
| Enamine | EN300-1141068-0.1g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid |
2138044-27-4 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
| Enamine | EN300-1141068-0.25g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid |
2138044-27-4 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
| Enamine | EN300-1141068-0.5g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid |
2138044-27-4 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
| Enamine | EN300-1141068-1.0g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid |
2138044-27-4 | 1g |
$986.0 | 2023-06-09 | ||
| Enamine | EN300-1141068-2.5g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid |
2138044-27-4 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
| Enamine | EN300-1141068-5.0g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid |
2138044-27-4 | 5g |
$2858.0 | 2023-06-09 | ||
| Enamine | EN300-1141068-10.0g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid |
2138044-27-4 | 10g |
$4236.0 | 2023-06-09 | ||
| Enamine | EN300-1141068-1g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid |
2138044-27-4 | 95% | 1g |
$986.0 | 2023-10-26 | |
| Enamine | EN300-1141068-5g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid |
2138044-27-4 | 95% | 5g |
$2858.0 | 2023-10-26 |
2-{(benzyloxy)carbonylamino}-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Additional information on 2-{(benzyloxy)carbonylamino}-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
Introduction to 2-{(benzyloxy)carbonylamino}-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid (CAS No. 2138044-27-4)
2-{(benzyloxy)carbonylamino}-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid, identified by its CAS number 2138044-27-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its structural complexity, which includes a combination of amide, pyrazole, and branched aliphatic functionalities. The presence of these distinct chemical moieties makes it a versatile intermediate in the synthesis of more complex pharmacologically active agents.
The molecular structure of 2-{(benzyloxy)carbonylamino}-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid features a central propanoic acid backbone that is modified at the α-carbon position by both a benzyloxycarbonyl (Boc) protecting group and a methyl substituent. This configuration is particularly useful in peptide synthesis, where the Boc group provides stability to the amino group during synthetic steps, while the methyl group introduces steric hindrance that can influence the conformational properties of any resulting polypeptide chain. Additionally, the incorporation of a 4-methyl-1H-pyrazole ring at the third carbon of the propanoic acid moiety adds another layer of structural complexity, which can be exploited for specific interactions with biological targets.
In recent years, there has been growing interest in heterocyclic compounds, particularly those containing pyrazole scaffolds, due to their wide range of biological activities. Pyrazoles are known for their ability to modulate various biological pathways, including enzyme inhibition, receptor binding, and anti-inflammatory responses. The 4-methyl substitution on the pyrazole ring in 2-{(benzyloxy)carbonylamino}-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid enhances its potential as a building block for drugs targeting neurological disorders, such as epilepsy and pain management. The methyl group can influence electronic properties and binding affinity, making this compound a promising candidate for further derivatization.
The utility of CAS No. 2138044-27-4 extends beyond its role as an intermediate in peptide synthesis. Its unique structural features make it a valuable scaffold for designing novel molecules with enhanced pharmacological properties. For instance, the combination of an amide linkage and a pyrazole ring has been shown to improve solubility and metabolic stability in drug candidates. This has led to increased research interest in developing derivatives of this compound for applications in oncology, immunomodulation, and anti-viral therapies.
Recent advancements in computational chemistry have further facilitated the exploration of 2-{(benzyloxy)carbonylamino}-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid as a lead compound. Molecular docking studies have demonstrated its potential binding interactions with enzymes such as kinases and proteases, which are critical targets in cancer therapy. The benzyloxycarbonyl group provides a stable handle for further functionalization via coupling reactions with protected amino acids or other nucleophiles, enabling the rapid assembly of peptidomimetics with tailored biological activities.
The synthesis of CAS No. 2138044-27-4 involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include the protection of an amino group with a Boc group under mild conditions, followed by selective alkylation at the α-carbon position using appropriate alkylating agents. The introduction of the 4-methyl-pyrazole moiety typically involves cyclocondensation reactions between hydrazines or hydrazides with α-bromo or α-chloroketones under controlled conditions. These synthetic strategies underscores the importance of optimizing reaction conditions to achieve high yields and purity while minimizing side reactions.
In conclusion, 2-{(benzyloxy)carbonylamino}-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid (CAS No. 2138044-27-4) represents a significant advancement in pharmaceutical chemistry due to its structural complexity and functional diversity. Its applications in peptide synthesis, drug discovery, and molecular medicine highlight its importance as a versatile building block for developing next-generation therapeutics. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play an increasingly pivotal role in medicinal chemistry.
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